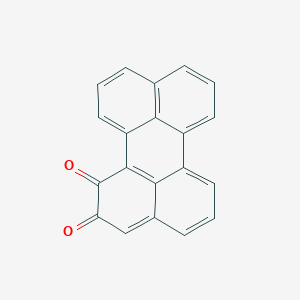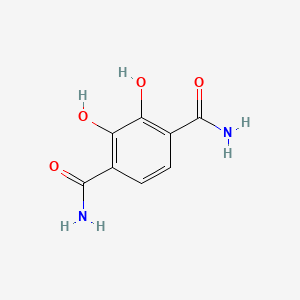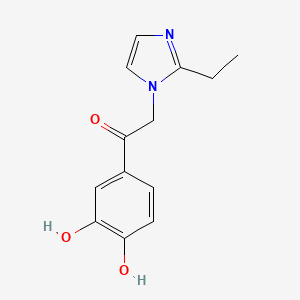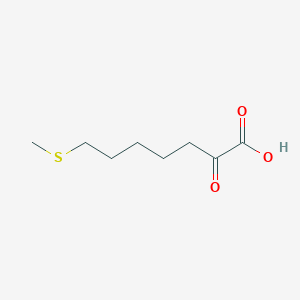
2-Oxo-7-methylthioheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-7-methylthioheptanoic acid is an oxo carboxylic acid.
Applications De Recherche Scientifique
Glucosinolate Biosynthesis in Plants
2-Oxo acids, such as those derived from methionine including 2-oxo-7-methylthioheptanoic acid, are crucial in the biosynthesis of glucosinolates, sulfur-rich thioglucoside natural products in the Brassicaceae plant family. A study demonstrated the chain extension of methionine, a key phase in many glucosinolates' formation, using the 2-oxo acid 4-methylthio-2-oxobutanoic acid in Eruca sativa (arugula) (Falk et al., 2004).
Biotransformation in Plant Cultures
A study on Caragana chamlagu, a plant species, investigated the biotransformation of alkylcycloalkanediones. This process yielded oxo carboxylic acids, such as 5,6-dioxoheptanoic acid, from 2-methyl-1,3-cyclohexanedione, showcasing the potential of 2-oxo acids in biotransformation processes (Chai et al., 2003).
Corrosion Inhibition Studies
In the field of materials science, 2-oxo acid derivatives have been studied for their corrosion inhibitory properties. For instance, derivatives of 2-oxo-2,3-dihydro-1H-indene-1-carboxylic acid demonstrated significant inhibition of mild steel corrosion in hydrochloric acid solution, highlighting the potential of 2-oxo acids in protecting metals against corrosion (Saady et al., 2018).
Anti-Tumor Activities
2-Oxo acid derivatives have been studied for their anti-tumor activities. For example, a derivative of oleanolic acid, modified at C-3 to 3-oxo oleanolic acid, showed significant inhibitory effects on the growth of various cancer cell lines and in vivo melanoma inhibition (Huang et al., 2006).
Electrochemical Studies
In electrochemistry, studies have explored the reduction and oxidation of compounds containing oxo groups. For instance, the electrochemical reduction of the O-methyl oxime group in cefepime, an antibiotic, at a carbon electrode involves the oxo group, indicating the relevance of 2-oxo structures in electrochemical processes (Ozkan et al., 2002).
Methionine Salvage Pathway
2-Oxo acids play a role in the methionine salvage pathway, a biochemical process converting methylthioadenosine to adenine and methionine. A study on 4-Methylthio-2-oxobutanoic acid (MTOB) showed its potential to induce apoptosis in human cell lines, demonstrating the biomedical significance of 2-oxo acids (Tang et al., 2006).
Synthesis of Bioactive Compounds
2-Oxo acids are integral in synthesizing bioactive compounds. For example, γ-Oxo α-amino acids and γ-aryl α-amino acids, synthesized from aromatic dithianes and serine derivatives, have significant biological properties and are components of various drug molecules (Chacko & Ramapanicker, 2012).
White Biotechnology
In the field of white biotechnology, 2-oxocarboxylic acids like 2-oxoheptanoic acid are seen as promising new building blocks for chemical syntheses, especially for producing compounds that are difficult to create through classical chemical synthesis (Stottmeister et al., 2005).
Propriétés
Formule moléculaire |
C8H14O3S |
|---|---|
Poids moléculaire |
190.26 g/mol |
Nom IUPAC |
7-methylsulfanyl-2-oxoheptanoic acid |
InChI |
InChI=1S/C8H14O3S/c1-12-6-4-2-3-5-7(9)8(10)11/h2-6H2,1H3,(H,10,11) |
Clé InChI |
TWAIOPPFLZEXCO-UHFFFAOYSA-N |
SMILES canonique |
CSCCCCCC(=O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



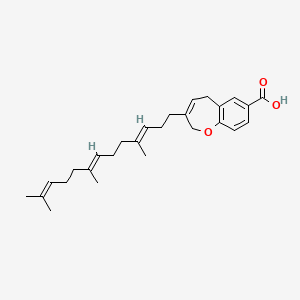
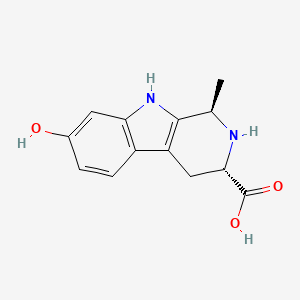
![2-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262704.png)
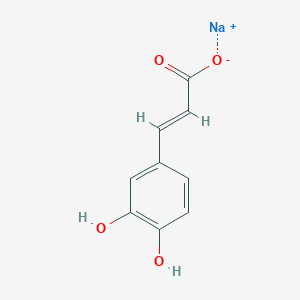
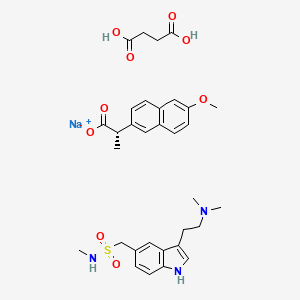
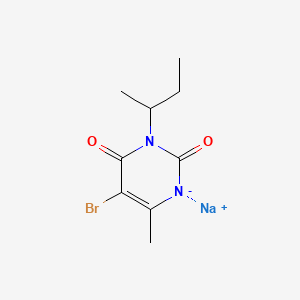
![Sodium 1-hydroxy-3-{[hydroxy(octadecanoyloxy)phosphoryl]oxy}propan-2-olate](/img/structure/B1262712.png)
![2-[4-[(4-Cyclopentyloxyphenyl)methyl]-1-propan-2-yl-2-piperazinyl]ethanol](/img/structure/B1262713.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)furo[2,3-c]pyridine-5-carboxamide;dihydrochloride](/img/structure/B1262716.png)
